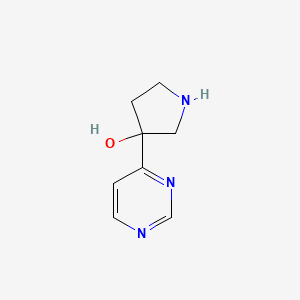

3-(Pyrimidin-4-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-pyrimidin-4-ylpyrrolidin-3-ol |

InChI |

InChI=1S/C8H11N3O/c12-8(2-4-9-5-8)7-1-3-10-6-11-7/h1,3,6,9,12H,2,4-5H2 |

InChI Key |

QSTPUUKRTGFNBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(C2=NC=NC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursors for 3 Pyrimidin 4 Yl Pyrrolidin 3 Ol

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 3-(Pyrimidin-4-yl)pyrrolidin-3-ol reveals two primary disconnection points, leading to the identification of key precursors. The most logical approach involves disconnecting the C-C bond between the pyrimidine (B1678525) and pyrrolidine (B122466) rings. This strategy points to a protected pyrrolidin-3-one and a 4-lithiated or 4-halopyrimidine as the key synthons. The Grignard or organolithium addition of the pyrimidine moiety to the pyrrolidinone would be a direct method for forming the target tertiary alcohol.

An alternative disconnection can be envisioned at the C-N bonds of the pyrrolidine ring, suggesting a strategy based on the cyclization of an acyclic precursor already containing the pyrimidine-4-yl group. However, the former approach is generally more convergent and widely employed.

Classical Synthetic Routes to the Pyrrolidin-3-ol Moiety

The synthesis of the pyrrolidin-3-ol core is a well-established area of organic chemistry, with numerous methods reported in the literature.

Multi-Step Synthesis Strategies for Pyrrolidine Ring Formation

The construction of the pyrrolidine ring often begins from acyclic precursors. A common method involves the reductive amination of a γ-amino ketone or a related derivative. For instance, 4-amino-1-butanol (B41920) can be oxidized to the corresponding amino aldehyde, which can then undergo intramolecular reductive amination to yield pyrrolidin-3-ol. Another approach starts from commercially available materials like 1,4-butanediol, which can be converted to a dihalide and subsequently reacted with an amine to form the pyrrolidine ring. organic-chemistry.orgresearchgate.net

A notable process for preparing 3-pyrrolidinol (B147423) involves the reduction of 4-chloro-3-hydroxybutyronitrile. google.comgoogle.com This starting material can be readily prepared from epichlorohydrin (B41342) and a cyanide source. google.com The subsequent reduction can be achieved through catalytic hydrogenation, offering an efficient and scalable route to 3-pyrrolidinol. google.comgoogle.com

Stereoselective Synthesis Approaches for 3-Hydroxypyrrolidine Derivatives

The stereochemistry of the hydroxyl group at the C-3 position of the pyrrolidine ring is often crucial for the biological activity of the final compound. Consequently, several stereoselective synthetic methods have been developed.

One powerful strategy employs chiral auxiliaries, such as those derived from Evans' oxazolidinones. nih.gov An aldol (B89426) reaction between an enolate derived from a chiral N-acyloxazolidinone and a suitable aldehyde can establish the desired stereocenter. nih.gov Subsequent transformations, including cyclization, lead to the enantiomerically enriched 3-hydroxypyrrolidine derivative.

Another approach utilizes substrate-controlled diastereoselective reductions of N-protected pyrrolidin-3-ones. The choice of reducing agent and the nature of the N-protecting group can significantly influence the stereochemical outcome. For example, the use of bulky reducing agents can favor the formation of one diastereomer over the other.

Furthermore, asymmetric synthesis starting from chiral pool materials like amino acids or sugars provides an elegant route to enantiopure 3-hydroxypyrrolidines. nih.gov For instance, L- or D-serine can be elaborated through a series of transformations to yield the corresponding (R)- or (S)-3-hydroxypyrrolidine.

Strategies for Constructing the Pyrimidin-4-yl Moiety

The pyrimidine ring is a common heterocycle in medicinal chemistry, and its synthesis is well-documented.

Annulation and Cyclocondensation Techniques for Pyrimidine Ring Assembly

The most prevalent method for constructing the pyrimidine ring is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. nih.govrsc.orgorganic-chemistry.org Variations of this method allow for the synthesis of a wide array of substituted pyrimidines. For example, reacting a β-ketoester with guanidine (B92328) or urea (B33335) can yield pyrimidinones, which can be further functionalized.

Another versatile approach is the reaction of alkynyl ketones with amidines, which provides a direct route to substituted pyrimidines. rsc.org This method is particularly useful for parallel synthesis approaches to generate libraries of pyrimidine-containing compounds. rsc.org

More recent developments include metal-catalyzed cycloaddition reactions, such as the cotrimerization of alkynes and nitriles, which offer novel and efficient pathways to polysubstituted pyrimidines. mdpi.com

Regioselective Functionalization and Coupling to the Pyrrolidine Core

Once the pyrimidine ring is constructed, it must be regioselectively functionalized at the C-4 position to enable its coupling to the pyrrolidine moiety. A common strategy involves the synthesis of a 4-halopyrimidine, typically 4-chloropyrimidine, which can be prepared from the corresponding pyrimidin-4-one by treatment with a chlorinating agent like phosphorus oxychloride or thionyl chloride.

The 4-halopyrimidine can then undergo a nucleophilic aromatic substitution (SNAr) reaction with a suitable nucleophile. However, for the synthesis of this compound, a more common approach is the generation of a 4-lithiopyrimidine species via halogen-metal exchange or direct deprotonation. This organolithium reagent can then be added to a protected pyrrolidin-3-one.

Alternatively, metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed. nih.gov In this case, a 4-halopyrimidine would be coupled with a pyrrolidine-3-boronic acid or stannane (B1208499) derivative. The choice of coupling partners and reaction conditions is crucial for achieving high yields and regioselectivity. nih.gov

Modern Synthetic Advancements and Green Chemistry Principles

Catalytic Methods and One-Pot Reaction Sequences

Catalytic methods are at the forefront of modern organic synthesis, offering pathways to complex molecules with high atom economy. For the synthesis of related pyrrolidine structures, iridium(III) catalysts have been utilized in borrowing hydrogen methodologies. researchgate.net This approach allows for the direct synthesis of functionalized pyrrolidines from acyclic precursors like 1,2,4-butanetriol (B146131) and primary amines. researchgate.net The general mechanism involves the catalyst facilitating the dehydrogenation of an alcohol to an aldehyde, which then condenses with an amine to form an imine. This imine is subsequently hydrogenated in situ by the catalyst, which had stored the hydrogen. researchgate.net

One-pot, multi-component reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules from simple starting materials in a single reaction vessel. nih.govmdpi.comresearchgate.netnih.govresearchgate.net This strategy minimizes the need for purification of intermediates, saving time, and reducing solvent waste. nih.gov For instance, the synthesis of various heterocyclic compounds, including pyrazoles and pyrido[1,2-a]pyrimidines, has been successfully achieved through one-pot, three-component approaches. mdpi.comresearchgate.netnih.gov These reactions often proceed through a sequence of tandem events, such as Knoevenagel condensation followed by cycloaddition and aromatization, utilizing molecular oxygen as a green oxidant in some cases. nih.gov The synthesis of furo[2,3-d]pyrimidines, for example, has been developed using an environmentally benign one-pot, three-component reaction in water, catalyzed by a low loading of ZrOCl2•8H2O. nih.gov

| Reaction Type | Key Features | Catalyst/Reagents | Advantages |

| Borrowing Hydrogen | Direct amination of diols | Iridium(III) complexes | Atom-efficient, reduces steps |

| One-Pot Three-Component | Sequential condensation and cyclization | Various, including ZrOCl2•8H2O | High efficiency, reduced waste |

| Tandem Reactions | Knoevenagel condensation, cycloaddition | Metal-free or metal-catalyzed | Green oxidant (O2), operational simplicity |

Optimization of Reaction Conditions for Yield and Efficiency

The optimization of reaction conditions is crucial for maximizing the yield and efficiency of synthetic processes. researchgate.netresearchgate.net Key parameters that are often fine-tuned include the choice of solvent, catalyst, base, temperature, and reactant ratios. For example, in the synthesis of certain pyrrolidine derivatives, a switch from glacial acetic acid to ethanol (B145695) as the solvent dramatically increased the yield of the desired products. beilstein-journals.org Similarly, in the synthesis of 4H-pyran-3-carbonitriles, the best results were achieved in ethanol at 90°C in the presence of piperidine (B6355638) under microwave-assisted conditions. researchgate.net

In the context of Suzuki cross-coupling reactions to form related biaryl structures, optimization studies have shown that the choice of catalyst system (e.g., Pd2(dba)3/xantphos) and reaction conditions (e.g., milder temperature without microwave irradiation) can lead to smoother reactions and better outcomes, facilitating easier purification. mdpi.com The complete conversion of starting materials can often be achieved by adjusting the stoichiometry of the reactants, for instance, by using a 1.5-fold excess of one of the coupling partners. mdpi.com

| Parameter | Example of Optimization | Impact | Reference |

| Solvent | Ethanol instead of glacial acetic acid | Increased product yield | beilstein-journals.org |

| Catalyst System | Pd2(dba)3/xantphos for Suzuki coupling | Smoother reaction, easier purification | mdpi.com |

| Temperature | 90°C with microwave assistance | Best results for pyran synthesis | researchgate.net |

| Reactant Ratio | 1.5-fold excess of boronic ester | Complete conversion of starting material | mdpi.com |

Purification and Isolation Methodologies for Synthetic Intermediates and the Final Compound

The purification and isolation of the target compound and its synthetic intermediates are critical steps to ensure high purity, which is particularly important for pharmaceutical applications. google.com A variety of techniques are employed, tailored to the specific properties of the compounds being handled.

For related pyrrolidin-3-ol compounds, purification often involves a multi-step process. google.com After the initial reaction, the crude product may be isolated by concentrating the reaction mixture and cooling to induce crystallization. google.com The resulting solid can then be collected by filtration and dried under reduced pressure. google.com Yields for such crystallization processes can be high, often exceeding 80%. google.com

Further purification can be achieved through distillation, particularly for liquid products. google.com Vacuum distillation or short-path distillation systems are preferred for thermally sensitive compounds. google.com In some cases, desalination is necessary to remove inorganic salts. google.com This can be accomplished by treating the product with a suitable solvent system, such as isopropanol (B130326) followed by the addition of an anti-solvent like methyl tert-butyl ether (MTBE), to precipitate the salts. google.com The filtrate, containing the purified product, is then concentrated. google.com

For intermediates and final products that are solids, recrystallization is a common and effective purification method. The choice of solvent is critical to obtaining high-purity crystals. In some syntheses, conventional column chromatography is sufficient to isolate a high-purity product in a single pass, especially when the reaction conditions have been optimized to minimize byproduct formation. mdpi.com

| Purification Method | Description | Typical Application |

| Crystallization | Isolation of a solid product from a solution by cooling or adding an anti-solvent. | Initial isolation of crude solid products. |

| Distillation | Separation of liquids based on differences in boiling points, often under vacuum. | Purification of liquid products or intermediates. |

| Column Chromatography | Separation of a mixture based on differential adsorption of components to a stationary phase. | Purification of a wide range of compounds, especially when other methods are not suitable. |

| Desalination | Removal of inorganic salts from the product. | Purification of products from reactions involving salt byproducts. |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Pyrimidin 4 Yl Pyrrolidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an indispensable tool for the detailed structural analysis of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and through-space correlations, a complete picture of the molecular framework can be assembled.

Elucidation of Connectivities and Proton/Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the various magnetic environments of the nuclei within 3-(Pyrimidin-4-yl)pyrrolidin-3-ol. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrimidine (B1678525) and pyrrolidine (B122466) rings. The pyrimidine ring protons, being in an aromatic system, would resonate at lower field (higher ppm values) compared to the aliphatic protons of the pyrrolidine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atoms of the pyrimidine ring would appear at a lower field than the sp³-hybridized carbons of the pyrrolidinyl moiety. The carbinol carbon (C-3 of the pyrrolidine ring) would be deshielded due to the attached hydroxyl group.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine H-2 | 9.10-9.20 | 158.0-159.0 |

| Pyrimidine H-5 | 7.20-7.30 | 118.0-119.0 |

| Pyrimidine H-6 | 8.60-8.70 | 156.0-157.0 |

| Pyrrolidine CH₂ (C-2) | 3.20-3.40 | 50.0-52.0 |

| Pyrrolidine CH₂ (C-4) | 2.10-2.30 | 45.0-47.0 |

| Pyrrolidine CH₂ (C-5) | 3.00-3.20 | 55.0-57.0 |

| Pyrrolidine OH | 4.50-5.50 (broad) | - |

| Pyrrolidine C-3 | - | 70.0-72.0 |

| Pyrimidine C-4 | - | 165.0-167.0 |

Note: The chemical shifts are indicative and can vary based on the solvent and other experimental conditions.

Stereochemical Assignment through 2D NMR and Coupling Constant Analysis

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity established by 1D NMR and for elucidating the stereochemistry of the molecule. Correlation Spectroscopy (COSY) experiments would reveal the coupling relationships between adjacent protons, confirming the proton assignments within the pyrrolidine ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom, confirming the ¹³C assignments.

For a more in-depth analysis of the connectivity, Heteronuclear Multiple Bond Correlation (HMBC) is employed. This technique shows correlations between protons and carbons that are separated by two or three bonds. For instance, correlations between the pyrimidine protons and the pyrrolidine carbons would definitively establish the point of attachment between the two ring systems.

The relative stereochemistry of the pyrrolidine ring can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity, which can help in assigning the relative orientation of substituents on the pyrrolidine ring. The analysis of proton-proton coupling constants (J-values) can also provide valuable information about the dihedral angles between adjacent protons, further aiding in the conformational analysis of the five-membered ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula of this compound (C₉H₁₁N₃O).

Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques. ESI is a soft ionization method that typically yields the protonated molecule [M+H]⁺, which would be observed at an m/z corresponding to the molecular weight plus the mass of a proton.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the parent ion. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of a water molecule from the tertiary alcohol, as well as cleavages within the pyrrolidine ring and the loss of the pyrimidine moiety.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 180.0975 | 180.0973 |

| [M+Na]⁺ | 202.0794 | 202.0791 |

| [M-H₂O+H]⁺ | 162.0869 | 162.0867 |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and electronic structure of the molecule.

Characterization of Key Functional Groups by Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H (if present as a secondary amine in the pyrrolidine ring, though the structure implies a tertiary amine), C-H, and C=N bonds.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=N (Pyrimidine) | Stretching | 1600-1680 |

| C=C (Pyrimidine) | Stretching | 1450-1600 |

| C-O (Alcohol) | Stretching | 1050-1260 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

As of the latest available scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Consequently, detailed experimental data regarding its solid-state structure, including unit cell dimensions, space group, and precise atomic coordinates, are not available.

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide invaluable insights into the molecular geometry, intermolecular interactions, and packing of this compound in its solid state.

Should such a study be undertaken, the resulting crystallographic data would be presented in a comprehensive table. This would typically include:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Z Value: This represents the number of molecules per unit cell.

Calculated Density: The theoretical density of the crystal derived from the crystallographic data.

Furthermore, the analysis would yield a detailed list of bond lengths and bond angles for all atoms in the molecule, as well as information on any hydrogen bonding or other intermolecular interactions that stabilize the crystal lattice.

For a chiral molecule like this compound, which possesses a stereocenter at the C3 position of the pyrrolidine ring, X-ray crystallography on a single enantiomer is the definitive method for determining its absolute configuration . By employing anomalous dispersion techniques, typically using a copper X-ray source, the absolute arrangement of the atoms in space (i.e., whether it is the (R) or (S) enantiomer) can be unambiguously established. This is a critical piece of information for its application in stereospecific chemical synthesis and pharmacological studies.

While computed properties for this compound are available in public databases, these are theoretical predictions. nih.gov Experimental validation through X-ray crystallography is essential for a complete and accurate understanding of its solid-state chemical and physical properties. The scientific community awaits a formal publication of the crystal structure of this compound to fully elucidate its structural characteristics.

Chemical Transformations and Derivatization Strategies of 3 Pyrimidin 4 Yl Pyrrolidin 3 Ol

Reactivity of the Pyrrolidine (B122466) Heterocycle and Hydroxyl Group

The pyrrolidine ring and the hydroxyl group are key sites for introducing structural diversity into the 3-(Pyrimidin-4-yl)pyrrolidin-3-ol molecule. These functionalities allow for a range of transformations that can modulate the compound's physicochemical properties.

The tertiary hydroxyl group in this compound is a prime target for functionalization. Standard organic transformations can be employed to convert the hydroxyl group into various other functional moieties.

Esterification: The hydroxyl group can undergo esterification with a variety of acylating agents, such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base like triethylamine or pyridine (B92270). This reaction introduces an ester functionality, which can be used to modify the lipophilicity and other properties of the molecule.

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. Alternatively, O-alkylation can be achieved under milder conditions using alkylating agents in the presence of a suitable catalyst.

Oxidation: Oxidation of the tertiary alcohol to a ketone (pyrrolidinone) can be achieved using various oxidizing agents. It is important to select reagents that are compatible with the other functional groups in the molecule.

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | 3-Acetoxy-3-(pyrimidin-4-yl)pyrrolidine |

| Etherification | 1. Sodium hydride, THF, 0 °C; 2. Methyl iodide, rt | 3-Methoxy-3-(pyrimidin-4-yl)pyrrolidine |

| Oxidation | Dess-Martin periodinane, Dichloromethane, rt | 4-(Pyrrolidin-3-on-3-yl)pyrimidine |

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily participates in various substitution and functionalization reactions.

N-Alkylation: The pyrrolidine nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Acylation: Acylation of the pyrrolidine nitrogen with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. This is a common strategy to introduce a wide range of substituents.

N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the pyrrolidine nitrogen with aryl halides or triflates, providing access to N-aryl derivatives wikipedia.orgrug.nlorganic-chemistry.org. This reaction typically employs a palladium catalyst and a suitable phosphine ligand.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which can act as bioisosteres for other functional groups.

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Benzyl bromide, Potassium carbonate, Acetonitrile, reflux | 1-Benzyl-3-(pyrimidin-4-yl)pyrrolidin-3-ol |

| N-Acylation | Benzoyl chloride, Pyridine, Dichloromethane, 0 °C to rt | (3-Hydroxy-3-(pyrimidin-4-yl)pyrrolidin-1-yl)(phenyl)methanone |

| N-Arylation (Buchwald-Hartwig) | Bromobenzene, Pd(OAc)₂, BINAP, NaOtBu, Toluene, 100 °C | 1-Phenyl-3-(pyrimidin-4-yl)pyrrolidin-3-ol |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Triethylamine, Dichloromethane, rt | 1-(Tosyl)-3-(pyrimidin-4-yl)pyrrolidin-3-ol |

Reactivity of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring in this compound is an electron-deficient heterocycle, which dictates its reactivity towards both electrophilic and nucleophilic reagents.

Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. Such reactions typically require harsh conditions and often result in low yields. However, the introduction of electron-donating groups on the pyrimidine ring can facilitate electrophilic attack. For the unsubstituted pyrimidine ring in the title compound, electrophilic substitution is challenging. Halogenation, for instance, may require forcing conditions and could lead to a mixture of products nih.govnih.govwikipedia.org.

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (such as a halogen) is present at the C2, C4, or C6 positions. In the context of this compound, if a leaving group were introduced at the C2 or C6 position of the pyrimidine ring, it would readily undergo displacement by various nucleophiles. For instance, a chloro-substituted pyrimidine can react with amines, alcohols, or thiols to afford the corresponding substituted pyrimidines. This is a common strategy in medicinal chemistry for the synthesis of kinase inhibitors mdpi.comresearchgate.net.

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic rings, including pyrimidine.

Suzuki-Miyaura Coupling: If the pyrimidine ring is functionalized with a halide (e.g., Cl, Br, I) or a triflate, it can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form new carbon-carbon bonds. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents mdpi.comresearchgate.netmdpi.com.

Buchwald-Hartwig Amination: As mentioned earlier, this reaction can be used to form C-N bonds. If the pyrimidine ring bears a halide or triflate, it can be coupled with various primary or secondary amines wikipedia.orgrug.nlorganic-chemistry.orgresearchgate.netlibretexts.org.

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 2-Phenyl-4-(3-hydroxypyrrolidin-3-yl)pyrimidine |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | N-Phenyl-4-(3-hydroxypyrrolidin-3-yl)pyrimidin-2-amine |

Computational and Theoretical Investigations of 3 Pyrimidin 4 Yl Pyrrolidin 3 Ol

Quantum Chemical Studies (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of molecular properties, from the ground-state energy to the nature of chemical bonds.

Electronic Structure, Charge Distribution, and Reactivity Descriptors

DFT calculations are employed to elucidate the electronic landscape of 3-(Pyrimidin-4-yl)pyrrolidin-3-ol. Key aspects of this analysis include the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated through DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the hydroxyl group are expected to be primary sites for electrophilic attack, as indicated by negative electrostatic potential.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are crucial for predicting how the molecule will behave in a chemical reaction. researchgate.netijcce.ac.irijcce.ac.irnih.gov

Table 1: Representative Global Reactivity Descriptors Calculated by DFT

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in the electron distribution or charge transfer. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |

Note: The values in this table are representative and would be specifically calculated for this compound in a dedicated DFT study.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the flexibility of the pyrrolidine (B122466) ring and the rotation around the bond connecting the two heterocyclic systems. Conformational analysis using DFT helps to identify the most stable conformers and to map the potential energy surface of the molecule. researchgate.netnih.gov

The pyrrolidine ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. researchgate.netnih.gov By systematically rotating the dihedral angles and calculating the corresponding energies, an energetic landscape can be constructed. This landscape reveals the low-energy, and therefore more populated, conformations of the molecule. Understanding the preferred spatial arrangement is vital as it dictates how the molecule can interact with other molecules, including biological targets. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, change conformation, and interact with their environment.

Solvation Effects and Dynamic Behavior in Different Environments

The behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations are used to model the molecule in various solvents, such as water or dimethyl sulfoxide (B87167) (DMSO), to understand solvation effects. These simulations can reveal the formation of hydrogen bonds between the molecule's hydroxyl and pyrimidine nitrogen functionalities and the solvent molecules. The dynamic behavior, including conformational changes and rotational motions, in different solvent environments can be tracked to provide a comprehensive picture of the molecule's properties in solution. rsc.orgresearchgate.net

In Silico Interaction Profiling with Model Biological Macromolecules

To explore the potential of this compound as a biologically active agent, MD simulations are used to model its interaction with proteins and other macromolecules. nih.govnih.gov By placing the molecule in the active site of a target protein, these simulations can predict the binding mode, calculate the binding free energy, and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This in silico profiling is a cornerstone of modern drug discovery, allowing for the rational design of more potent and selective inhibitors. researchgate.net

Pharmacophore Modeling and Ligand Design Principles for Related Scaffolds

Pharmacophore modeling is a powerful technique in medicinal chemistry used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com For scaffolds related to this compound, a pharmacophore model would typically include features such as hydrogen bond donors (the hydroxyl and pyrrolidine N-H groups), hydrogen bond acceptors (the pyrimidine nitrogens), and hydrophobic regions. researchgate.net

By analyzing the common features of a series of active compounds containing the pyrimidinyl-pyrrolidine motif, a consensus pharmacophore can be developed. This model serves as a template for the design of new molecules with improved affinity and selectivity for a given biological target. The principles derived from such models guide the modification of the scaffold to enhance its interaction with the target protein, a key strategy in ligand-based drug design. researchgate.net

Mechanistic Investigations of Biological Interactions in Vitro and Pre Clinical Models

Target Identification and Validation Methodologies (In Vitro Assays)

The initial step in characterizing a new chemical entity like 3-(Pyrimidin-4-yl)pyrrolidin-3-ol involves identifying its biological target(s). This is crucial to understanding its potential therapeutic effects and mechanism of action. A variety of in vitro assays are employed for this purpose.

High-throughput screening (HTS) is a common starting point, where the compound is tested against a large panel of known biological targets, such as enzymes and receptors. For instance, a library of kinases, proteases, or G-protein coupled receptors (GPCRs) could be used to see if the compound elicits a response.

More targeted approaches can be used if the chemical structure suggests a potential class of targets. The pyrimidine (B1678525) and pyrrolidinol moieties of this compound might suggest screening against kinases, a class of enzymes frequently targeted by pyrimidine-containing molecules. Techniques like affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, can also be employed to identify unknown targets.

Once a potential target is identified, validation is necessary to confirm the interaction. This can involve secondary assays, such as testing structurally related but inactive compounds to ensure the observed effect is specific to this compound.

Enzyme Inhibition or Activation Kinetics and Mechanism of Action

If this compound is found to interact with an enzyme, the next step is to characterize the kinetics and mechanism of this interaction. These studies determine how the compound affects the enzyme's activity and can provide insights into its potency and mode of action.

Enzyme inhibition or activation assays are performed by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or activation concentration (AC50), which are measures of the compound's potency.

To understand the mechanism of action, kinetic studies are conducted by measuring the enzyme's reaction rate at different substrate concentrations in the presence of the inhibitor. This can reveal whether the compound is a competitive, non-competitive, or uncompetitive inhibitor. For example, a patent evaluation of N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole (B372694) derivatives described their competitive inhibition constant (Ki) for protein kinase C βII (PKCβII), with Ki values ranging from 0.1 to 181 nM.

Further mechanistic studies might involve techniques like X-ray crystallography to determine the three-dimensional structure of the compound bound to the enzyme, providing a detailed picture of the binding interactions.

Receptor Binding Studies and Selectivity Profiling (In Vitro Displacement Assays)

Should this compound be identified as a ligand for a receptor, its binding affinity and selectivity would be determined. Receptor binding assays are used to measure how strongly the compound binds to its target receptor.

A common method is the in vitro displacement assay. In this assay, a radiolabeled ligand with known affinity for the receptor is incubated with the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki), a measure of binding affinity, can be calculated.

Selectivity profiling is crucial to assess the compound's potential for off-target effects. This involves testing the compound against a panel of different receptors to determine if it binds to other targets besides the primary one. A highly selective compound will have a much greater affinity for its intended target than for other receptors. The PubChem database lists this compound, but does not currently provide specific receptor binding data.

Cellular Permeability and Intracellular Distribution Studies (In Vitro Cell Models)

For a compound to be effective, it often needs to cross cell membranes to reach its intracellular target. Cellular permeability studies assess the ability of a compound to pass through these biological barriers.

The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption of orally administered drugs. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier. In this assay, the rate at which the compound crosses the Caco-2 cell monolayer from the apical (luminal) to the basolateral (blood) side is measured. This provides an apparent permeability coefficient (Papp), which can be used to classify the compound's absorption potential.

Studies can also be conducted to determine if the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can pump drugs out of cells and limit their bioavailability. The intracellular distribution of the compound can be visualized using techniques like fluorescence microscopy, if the compound is fluorescent or can be labeled with a fluorescent tag.

Biotransformation Pathways and In Vitro Metabolic Stability

Biotransformation, or drug metabolism, is the process by which the body chemically modifies a compound, which can affect its activity and elimination. In vitro metabolic stability assays are used to predict how a compound will be metabolized in the body.

These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The rate at which the parent compound disappears over time is measured, and from this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. These parameters provide an indication of the compound's metabolic stability; a compound with a short half-life is rapidly metabolized, while one with a long half-life is more stable.

Identifying the metabolites formed during these incubations helps to elucidate the biotransformation pathways. This is typically done using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Understanding how a compound is metabolized is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Strategic Applications and Future Research Trajectories in Chemical Biology

Utility as a Scaffold for Rational Drug Design (Pre-clinical Lead Optimization)

The 3-(pyrimidin-4-yl)pyrrolidin-3-ol core structure serves as a valuable starting point for rational drug design and preclinical lead optimization. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds and approved drugs. nih.govpharmablock.com Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets. nih.govcolab.ws The pyrimidine (B1678525) ring, an aromatic heterocycle, is a fundamental component of nucleobases and is found in numerous FDA-approved drugs. nih.govwikipedia.orgnih.gov This inherent biological relevance allows derivatives of this compound to readily interact with various enzymes and receptors within the cell. nih.govresearchgate.net

The combination of these two key motifs in this compound creates a privileged scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, the hydroxyl group on the pyrrolidine ring and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, facilitating strong binding to target proteins. pharmablock.com

Researchers have successfully utilized similar pyrrolidine and pyrimidine-based scaffolds to develop inhibitors for a range of therapeutic targets. For example, pyrrolidine derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-4) for type 2 diabetes and acetyl-CoA carboxylase (ACC) for obesity. pharmablock.comgoogle.com Similarly, the pyrimidine core is central to the activity of numerous kinase inhibitors used in oncology. nih.govmdpi.com The lead optimization of a dihydropyrrolopyrimidine inhibitor of phosphoinositide 3-kinase (PI3K) involved replacing a phenol (B47542) group with an aminopyrimidine to improve metabolic stability, demonstrating the strategic advantage of this scaffold. nih.gov

Table 1: Examples of Drug Candidates Developed from Pyrrolidine and Pyrimidine Scaffolds

| Scaffold Type | Target | Therapeutic Area | Example Compound/Drug |

|---|---|---|---|

| Pyrrolidine | Dipeptidyl Peptidase-IV (DPP-4) | Type 2 Diabetes | Vildagliptin, Saxagliptin pharmablock.com |

| Pyrrolidine | Acetyl-CoA Carboxylase (ACC) | Obesity, Type 2 Diabetes | Pyrrolidine derivatives google.com |

| Pyrrolopyrimidine | Phosphoinositide 3-Kinase (PI3K) | Cancer | Aminopyrimidine derivatives nih.gov |

| Pyrrolopyrimidine | Janus Kinase 3 (JAK3) | Inflammatory Diseases | Novel selective inhibitors chemrxiv.org |

| Pyrrolo[3,2-d]pyrimidin-4-one | P300/CBP-associated factor (PCAF) Bromodomain | Cancer | (R, R)-36n nih.gov |

| Pyrrolo[2,3-b]pyridine | Glycogen synthase kinase-3β (GSK-3β) | Alzheimer's disease | Compound 41 nih.gov |

Development as a Molecular Probe for Biological Pathway Elucidation

Beyond its direct therapeutic potential, this compound and its derivatives can be developed into molecular probes to investigate and elucidate complex biological pathways. A molecular probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. The structural features of this compound make it an attractive candidate for such applications.

By modifying the scaffold with reporter tags, such as fluorescent dyes or biotin, researchers can create tools for target identification and validation. These tagged probes can be used in techniques like affinity chromatography or fluorescence microscopy to isolate and visualize the protein targets of the compound, providing insights into its mechanism of action. The discovery of pyrrolopyrimidine derivatives as selective disruptors of the perinucleolar compartment (PNC) highlights the utility of such compounds in probing cellular structures and functions. nih.gov Furthermore, novel pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazoles have been identified as selective inhibitors of protein kinase C, demonstrating their potential as tools for studying signaling pathways involved in various diseases. nih.gov

The development of potent and selective inhibitors based on this scaffold can also aid in understanding the physiological and pathological roles of specific enzymes. For example, a highly selective inhibitor for a particular kinase can be used to probe the downstream effects of inhibiting that kinase's activity, helping to unravel its signaling cascade.

Integration into Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Libraries

The compound this compound is an ideal candidate for inclusion in fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries. FBDD is a powerful method that starts with identifying small, low-molecular-weight fragments that bind weakly to a target, which are then optimized into more potent lead compounds. nih.govnih.gov HTS, on the other hand, involves the rapid screening of large libraries of diverse chemical compounds to identify "hits" with desired biological activity. nih.govthermofisher.com

The relatively simple structure and favorable physicochemical properties of this compound align well with the principles of FBDD, which often favor fragments with good "rule of three" compliance. colab.ws The pyrrolidine and pyrimidine moieties represent common pharmacophoric elements that can be starting points for fragment growing or linking strategies. nih.gov For instance, a fragment library containing this compound could be screened against a panel of kinases, and any identified hits could then be elaborated by adding substituents to the pyrrolidine or pyrimidine rings to enhance binding affinity and selectivity. chemrxiv.org

Screening libraries are often curated to include compounds with diverse chemical scaffolds and pharmacophoric features to maximize the chances of finding hits against a wide range of biological targets. thermofisher.comupenn.eduthermofisher.com The inclusion of this compound and its analogs in such libraries would increase their chemical diversity and potential for identifying novel drug leads.

Table 2: Comparison of FBDD and HTS

| Feature | Fragment-Based Drug Discovery (FBDD) | High-Throughput Screening (HTS) |

|---|---|---|

| Starting Point | Small, low-affinity fragments nih.gov | Large libraries of drug-like molecules nih.gov |

| Library Size | Typically smaller (hundreds to thousands) nih.gov | Typically larger (hundreds of thousands to millions) nih.gov |

| Hit Affinity | Weak (micromolar to millimolar) nih.gov | Potentially higher (nanomolar to micromolar) |

| Key Advantage | Efficient exploration of chemical space, often leading to leads with better physicochemical properties nih.gov | Faster identification of potent hits for well-validated targets |

Potential in Agrochemical and Materials Science Research

While the primary focus for pyrimidine and pyrrolidine derivatives has been in pharmaceuticals, these scaffolds also hold potential in agrochemical and materials science research. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including herbicidal and insecticidal properties. nih.govgrowingscience.com The U.S. Environmental Protection Agency (EPA) has reviewed pyridine (B92270) and pyrimidine herbicides used for controlling broadleaf weeds in various agricultural and non-agricultural settings. epa.gov Novel pyrimidine derivatives containing a urea (B33335) pharmacophore have also been synthesized and shown to have insecticidal activity against the mosquito vector Aedes aegypti. nih.gov Therefore, derivatives of this compound could be explored for the development of new pesticides or herbicides.

In materials science, heterocyclic compounds like pyrimidines are investigated for their electronic and optical properties. nih.gov Pyrimidine-based molecules have applications as corrosion inhibitors, fluorescent probes, and components of organic light-emitting diodes (OLEDs). nih.govtaylorandfrancis.com The specific combination of the pyrrolidine and pyrimidine rings in this compound could lead to materials with unique properties, warranting further investigation in this area.

Emerging Research Avenues and Interdisciplinary Applications

The versatility of the this compound scaffold opens up several emerging research avenues and interdisciplinary applications. The inherent ability of pyrimidine and pyrrolidine moieties to interact with biological molecules makes them attractive for the development of new diagnostic tools and biosensors.

Furthermore, the principles of chemical synthesis and biological evaluation applied to this compound in drug discovery can be translated to other fields. For instance, understanding the structure-activity relationships of its derivatives could inform the design of novel catalysts or functional materials. The continued exploration of the chemical space around this compound is likely to uncover new and unexpected biological activities and applications, further solidifying its importance as a privileged chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 3-(Pyrimidin-4-yl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyrimidine derivatives and pyrrolidin-3-ol precursors. For example, (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1379439-07-2) is synthesized via coupling of 2-chloropyrimidine with (S)-pyrrolidin-3-ol under basic conditions (e.g., NaH in THF at 60°C) . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., Pd-based catalysts for cross-coupling variants). TLC or HPLC monitoring is critical to track intermediate formation .

Q. How can researchers purify this compound to >95% purity?

- Methodological Answer : Post-synthesis purification often employs silica-gel chromatography with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂). For enantiomerically pure forms, chiral stationary phases (e.g., amylose- or cellulose-based columns) are essential . Recrystallization in ethanol/water mixtures can further enhance purity, with verification via ¹H/¹³C NMR and LC-MS .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer :

- ¹H NMR : Key signals include pyrrolidine ring protons (δ 3.5–4.5 ppm) and pyrimidine aromatic protons (δ 8.5–9.0 ppm).

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 178.21 for C₇H₁₀N₄O) .

- IR Spectroscopy : Hydroxyl stretch (~3200 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for pharmacological studies?

- Methodological Answer : Chiral separation requires HPLC with columns like Chiralpak IA/IB (Daicel) using hexane:isopropanol (80:20) mobile phases. Enantiomeric excess (ee) >99% is achievable, as demonstrated for (S)-1-(pyridin-2-yl)pyrrolidin-3-ol (CAS: 895588-71-3) . Computational modeling (e.g., DFT calculations) aids in predicting chiral stationary phase interactions .

Q. What strategies address contradictions in biological activity data for pyrimidine-pyrrolidine hybrids?

- Methodological Answer : Discrepancies often arise from stereochemistry or impurity profiles. For example, (R)- and (S)-enantiomers of similar compounds (e.g., 4-aminopyrrolidine derivatives) show divergent IC₅₀ values in kinase assays . Rigorous chiral purity validation and dose-response curve replication across multiple cell lines (e.g., HEK293, HeLa) are recommended .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodological Answer : Tools like SwissADME or PBPK modeling analyze CYP450 metabolism and logP values. For instance, pyridinyl-pyrrolidinols (logP ~1.2) exhibit moderate hepatic clearance, aligning with in vitro microsomal stability assays (t₁/₂ > 60 min) . MD simulations further assess binding to plasma proteins (e.g., HSA) .

Q. What are the safety protocols for handling this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.